molecular formula C9H10N2O B1617110 Demethylcotinine CAS No. 5980-06-3

Demethylcotinine

Cat. No.: B1617110
CAS No.: 5980-06-3
M. Wt: 162.19 g/mol
InChI Key: FXFANIORDKRCCA-QMMMGPOBSA-N
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Description

Demethylcotinine, also known as nornicotine, is a major pharmacologically active metabolite of nicotine. It is produced through the oxidative N-demethylation of nicotine in the central nervous system. This compound is of significant interest due to its potential effects on nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and neuroprotective functions .

Mechanism of Action

Target of Action

Demethylcotinine, also known as nornicotine, is a major pharmacologically active metabolite of nicotine in the brain . The primary target of this compound is the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

This compound interacts with its target, the nAChR, possibly acting as an agonist . This interaction triggers a series of changes in the neuronal mechanisms, which can influence cognitive domains such as learning and memory .

Biochemical Pathways

The production of this compound in the central nervous system (CNS) is primarily through the oxidative N-demethylation of nicotine . This metabolic pathway is significant in the biotransformation of nicotine and its metabolites in the brain, which can affect cognitive outcomes .

Pharmacokinetics

The pharmacokinetics of this compound, like nicotine, involves extensive metabolism by the liver . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the brain, where it can have a procognitive impact . This effect is mediated through its interaction with nAChR, leading to modulation of learning and memory processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, age, sex, use of certain medications, and smoking itself can influence the metabolism of nicotine and its metabolites, including this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylcotinine can be synthesized through the oxidative N-demethylation of nicotine. This process involves the removal of a methyl group from nicotine, resulting in the formation of this compound. The reaction typically requires specific oxidative conditions and catalysts to facilitate the demethylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative processes using advanced catalytic systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Demethylcotinine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce various metabolites.

    Reduction: Under specific conditions, this compound can be reduced to form other derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct pharmacological properties .

Scientific Research Applications

Demethylcotinine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cotinine: Another major metabolite of nicotine, known for its neuroactive properties.

    Nornicotine: Often used interchangeably with demethylcotinine, as they share similar structures and functions.

    Nicotyrine: A minor metabolite of nicotine with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific interaction with nAChRs and its potential cognitive-enhancing effects. Unlike cotinine, which is primarily known for its role in nicotine addiction, this compound is being explored for its therapeutic potential in cognitive disorders .

Properties

IUPAC Name

(5S)-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-06-3
Record name Demethylcotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLCOTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QA8709E9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary metabolic pathways involved in the formation of demethylcotinine?

A: this compound is formed from nicotine through a two-step metabolic process. Initially, nicotine is oxidized to cotinine, primarily by cytochrome P450 enzymes, mainly CYP2A6, in the liver. Subsequently, cotinine undergoes N-demethylation to yield this compound. [, , ]

Q2: Has this compound been identified in various species?

A: Yes, research has identified this compound as a metabolite of nicotine in multiple species, including rabbits, dogs, and mice. This suggests a conserved metabolic pathway across these mammals. [, , ]

Q3: Does this compound exhibit any pharmacological effects similar to nicotine?

A: While structurally similar to nicotine, this compound exhibits significantly weaker pharmacological effects. Research on isolated intestinal segments revealed that this compound, similar to cotinine, induces relaxation, contrasting with nicotine's stimulatory effects. [] This suggests that modifications to the pyrrolidine ring of nicotine, such as demethylation, significantly alter its pharmacological activity.

Q4: What is the significance of studying this compound in nicotine research?

A: Studying this compound provides valuable insights into nicotine metabolism and its kinetics within the body. Analyzing this compound levels, alongside other metabolites like cotinine, in biological fluids can be valuable for assessing nicotine exposure and metabolism in individuals. [, ] Furthermore, understanding the pharmacological activity, albeit weaker, of this compound compared to nicotine can contribute to a more comprehensive understanding of the overall effects of nicotine on various organ systems.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A: Several analytical methods have been utilized for the identification and quantification of this compound. Early research employed paper chromatography and radioautography to separate and identify this compound in biological samples. [, ] More recently, advanced techniques like thermospray liquid chromatography-mass spectrometry (TSP LC-MS) offer improved sensitivity and specificity for simultaneously measuring nicotine and its metabolites, including this compound, in complex biological matrices. []

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